molecular formula C10H5BrF3NO2 B15260601 5-Bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid

5-Bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid

Cat. No.: B15260601
M. Wt: 308.05 g/mol
InChI Key: FSUYSEKPWQVTAQ-UHFFFAOYSA-N
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Description

5-Bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and trifluoromethyl groups in the compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 2-aminopyridine to obtain 5-bromo-2-aminopyridine. This intermediate undergoes iodination to form 5-bromo-3-iodo-2-aminopyridine. The next step involves a Sonogashira coupling reaction with an appropriate alkyne to produce 5-bromo-3-alkynyl-2-aminopyridine. Finally, intramolecular cyclization yields the target compound .

Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and scalable. The process involves the use of readily available raw materials and optimized reaction conditions to achieve high yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: The compound has potential applications in biological research due to its ability to interact with various biological targets. It can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The presence of bromine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

    5-Bromo-7-azaindole: This compound shares a similar indole structure but with a nitrogen atom in the ring.

    5-Bromo-7-(trifluoromethyl)quinoxaline: Another compound with a similar trifluoromethyl group but a different core structure.

    5-Bromo-7-(trifluoromethyl)-1H-indazole: This compound has a similar structure but with an indazole core.

Uniqueness: 5-Bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid is unique due to its specific combination of bromine and trifluoromethyl groups on the indole core. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H5BrF3NO2

Molecular Weight

308.05 g/mol

IUPAC Name

5-bromo-7-(trifluoromethyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H5BrF3NO2/c11-5-1-4-2-7(9(16)17)15-8(4)6(3-5)10(12,13)14/h1-3,15H,(H,16,17)

InChI Key

FSUYSEKPWQVTAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=C(C=C1Br)C(F)(F)F)C(=O)O

Origin of Product

United States

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